molecular formula C24H19ClN2O3 B6491081 methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate CAS No. 1359509-93-5

methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate

Cat. No.: B6491081
CAS No.: 1359509-93-5
M. Wt: 418.9 g/mol
InChI Key: DMWVVGHINFVNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a benzyloxy group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

Uniqueness

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its biological activity. This structural modification distinguishes it from other quinoline derivatives and may contribute to its unique properties and applications.

Properties

IUPAC Name

methyl 8-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWVVGHINFVNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.